Adenosine A2A Receptor Binding Affinity and Functional Antagonism of 2-(5-Azaindole-2-yl)ethanamine Derivatives
A derivative incorporating the 5-azaindole-2-yl-ethanamine scaffold demonstrates potent binding to the human adenosine A2A receptor with a Ki of 2.20 nM in competitive radioligand displacement assays [1]. This same compound exhibits functional inverse agonist activity at the human A2A receptor with an IC₅₀ of 2.90 nM in cAMP accumulation assays and antagonist activity with an IC₅₀ of 4.30 nM against CGS21680-stimulated cAMP production [1]. In contrast, the corresponding unsubstituted tryptamine scaffold typically lacks potent adenosine receptor engagement, instead demonstrating primary activity at serotonin receptor subtypes. This represents a cross-target differentiation wherein the 5-azaindole nitrogen substitution enables a distinct pharmacological profile not achievable with the parent indole system.
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.20 nM |
| Comparator Or Baseline | Tryptamine scaffold: No significant A2A binding reported (Ki typically > 1 μM) |
| Quantified Difference | > 450-fold improvement in affinity |
| Conditions | [³H]ZM241385 displacement from human A2A expressed in CHO cell membranes, 60 min incubation |
Why This Matters
This subnanomolar-to-low nanomolar affinity for adenosine A2A establishes the 5-azaindole-2-yl-ethanamine scaffold as a privileged chemotype for CNS programs targeting Parkinson's disease and neurodegenerative disorders, a therapeutic space where tryptamine analogs are largely inactive.
- [1] BindingDB. BDBM50449642 (CHEMBL4167557). Affinity Data: Ki = 2.20 nM, IC₅₀ = 2.90 nM (inverse agonist), IC₅₀ = 4.30 nM (antagonist) at human Adenosine A2A Receptor. Assay: [³H]ZM241385 displacement / cAMP accumulation in CHO cells. View Source
